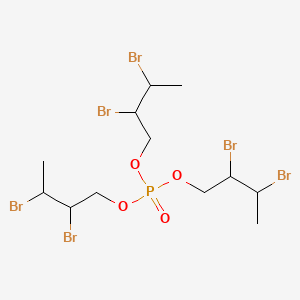

Tris(2,3-dibromobutyl) phosphate

Description

Context within Haloalkyl Phosphate (B84403) Flame Retardants

Haloalkyl phosphate flame retardants are a class of organophosphorus compounds that contain halogen atoms (typically chlorine or bromine) in their alkyl chains. berkeley.edu These compounds are primarily used as additive flame retardants, meaning they are physically mixed into polymers rather than chemically bonded. berkeley.edu Their function is to inhibit or suppress combustion through mechanisms in both the solid and gas phases. nih.gov In the solid phase, they can promote the formation of a char layer that acts as a barrier, while in the gas phase, they can interrupt the chemical reactions of combustion. nih.govnih.gov

The use of OPFRs, including the halogenated varieties, grew significantly following restrictions on the use of polybrominated diphenyl ethers (PBDEs), which were phased out due to concerns about their persistence, bioaccumulation, and toxicity. nih.govaaqr.orgacs.org However, this shift has led to scrutiny of the OPFRs themselves, as research increasingly points to their own potential environmental and health concerns. aaqr.orgacs.org Many OPFRs are now considered emerging contaminants, found ubiquitously in indoor dust, water sources, and even human tissues. nih.govhealthvermont.gov

Historical Perspectives on Related Organophosphate Flame Retardants (e.g., Tris(2,3-dibromopropyl) phosphate)

To understand the academic context of Tris(2,3-dibromobutyl) phosphate, it is essential to examine the history of its closely related analogue, Tris(2,3-dibromopropyl) phosphate (TDBPP). TDBPP was a widely used flame retardant, particularly in children's sleepwear in the 1970s. nih.govwho.int Garments could contain 5% to 10% TDBPP by weight. nih.gov

Academic research in the 1970s was pivotal in changing the trajectory of TDBPP's use. Studies revealed its mutagenic properties, and it was subsequently classified as a probable human carcinogen. healthvermont.govwikipedia.org This scientific evidence led to regulatory action, and in 1977, the U.S. Consumer Product Safety Commission banned the use of TDBPP in children's clothing. nih.govwho.intwikipedia.org This event marked a significant moment in the history of chemical regulation, highlighting the power of academic inquiry to inform public safety policy.

Following the ban, TDBPP was still used in other applications like polyurethane foams and plastics. nih.gov Research continued to document its presence in the environment, including in air, soil, and wastewater. healthvermont.govnih.gov The history of TDBPP serves as a critical case study for the evaluation of other haloalkyl phosphates, underscoring the importance of thorough scientific investigation before and during their commercial use.

Table 1: Chemical and Physical Properties of the Historically Significant Analogue, Tris(2,3-dibromopropyl) phosphate (TDBPP)

| Property | Value |

| Molecular Formula | C₉H₁₅Br₆O₄P |

| Molecular Weight | 697.61 g/mol |

| Appearance | Viscous, pale-yellow liquid |

| Melting Point | 5.5 °C |

| Boiling Point | 390 °C |

| Water Solubility | 8 mg/L at 24°C |

| Log Octanol/Water Partition Coefficient (Log Kow) | 3.02 - 4.29 |

Data sourced from various chemical databases and reports. nih.govindustrialchemicals.gov.auaccustandard.comwho.intsigmaaldrich.com

Scope and Significance of Academic Inquiry into this compound

In stark contrast to the extensive body of research on TDBPP, academic inquiry into this compound is exceptionally sparse. A search of scientific literature reveals a significant lack of studies focused on its synthesis, application, environmental fate, or toxicology.

The primary information available for this compound is its basic chemical identification. nih.gov

Table 2: Basic Chemical Identification of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₁Br₆O₄P |

| Molecular Weight | 739.69 g/mol |

| SMILES | CC(C(COP(=O)(OCC(C(C)Br)Br)OCC(C(C)Br)Br)Br)Br |

| InChIKey | PRVCAOGWEXDDOF-UHFFFAOYSA-N |

Data sourced from the Global Substance Registration System (GSRS). nih.gov

The limited academic focus on this compound suggests that it has not been a major commercial product or a compound of significant concern to the research community thus far. It may exist as a component in technical mixtures, an impurity, or a research chemical, but it does not appear to be a widely used flame retardant in its own right. industrialchemicals.gov.au The reasons for this could be manifold, including potentially higher production costs, less effective flame retardant properties compared to other agents, or the early cautionary tale of its propyl analogue, TDBPP, which may have discouraged the development of similar brominated phosphates.

The significance of the academic inquiry—or lack thereof—into this compound lies in what it reveals about the focus of environmental chemical research. Scientific investigation is often driven by evidence of widespread use and potential for human and environmental exposure. The absence of a research record for this compound implies its limited presence in commerce and the environment. However, the history of flame retardants has shown that one compound is often replaced by another, structurally similar one. acs.org Therefore, while currently obscure, the potential for this compound or other, unstudied OPFRs to be used as substitutes in the future cannot be entirely dismissed.

Information regarding the chemical compound "this compound" is not available in the public domain.

Following a comprehensive search for data on the historical production, commercialization, application trends, and regulatory frameworks related to this compound, it has been determined that there is no specific information available for this particular chemical compound.

The provided outline and its associated references appear to pertain to a related but chemically distinct compound, Tris(2,3-dibromopropyl) phosphate . This well-documented flame retardant has a significant history of production, widespread application, and subsequent regulation due to health and environmental concerns.

We are unable to generate an article that focuses solely on this compound as requested, because doing so would require fabricating information that is not supported by scientific or historical records.

If you wish to proceed with an article on the analogous compound, Tris(2,3-dibromopropyl) phosphate , for which substantial information is available, please advise.

Properties

CAS No. |

111712-47-1 |

|---|---|

Molecular Formula |

C12H21Br6O4P |

Molecular Weight |

739.7 g/mol |

IUPAC Name |

tris(2,3-dibromobutyl) phosphate |

InChI |

InChI=1S/C12H21Br6O4P/c1-7(13)10(16)4-20-23(19,21-5-11(17)8(2)14)22-6-12(18)9(3)15/h7-12H,4-6H2,1-3H3 |

InChI Key |

PRVCAOGWEXDDOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(COP(=O)(OCC(C(C)Br)Br)OCC(C(C)Br)Br)Br)Br |

Origin of Product |

United States |

Environmental Occurrence and Distribution

Pathways of Environmental Release

The release of Tris(2,3-dibromobutyl) phosphate (B84403) and similar flame retardants into the environment can occur at various stages of a product's life cycle. As additive flame retardants, they are physically mixed with the polymer matrix rather than being chemically bound, which makes them more susceptible to leaching and volatilization.

Manufacturing Effluents: Industrial facilities that produce Tris(2,3-dibromobutyl) phosphate or incorporate it into products such as plastics, textiles, and electronic components are potential primary sources of environmental release. theses.fr Effluents from these plants may contain the compound, leading to its introduction into wastewater streams. theses.fr Studies on other brominated flame retardants (BFRs) have identified textile industries and manufacturing of extruded polystyrene as significant point sources. ifremer.fr

Leaching from Treated Products: Consumer goods containing this compound can release the chemical over their lifetime. This leaching can occur from a wide range of products, including electronic housings, furniture foam, and building materials. The rate of release is influenced by factors such as temperature, wear and tear, and the chemical properties of the product matrix. For many BFRs, diffuse leaching from products in use is considered a major source of their presence in the environment. ifremer.fr

Laundering Processes: For textiles treated with flame retardants, laundering is a significant pathway for release into the aquatic environment. Washing can physically remove the additive flame retardant from the fabric, introducing it into residential and municipal wastewater.

Detection in Environmental Compartments

The physicochemical properties of this compound, such as its water solubility and octanol-water partition coefficient, will govern its distribution across different environmental compartments.

Wastewater treatment plants (WWTPs) are a key convergence point for contaminants from domestic and industrial sources. While WWTPs can remove a portion of some flame retardants, many are not completely eliminated and are discharged in effluents into rivers and coastal waters. Once in aquatic systems, these compounds can be found in the water column, suspended solids, and bottom sediments. For instance, studies on novel BFRs have detected compounds like decabromodiphenylethane (DBDPE) in wastewater, seepage water, and sediment near industrial and waste disposal sites. researchgate.net

The application of sewage sludge (biosolids) as a fertilizer can transfer flame retardants from wastewater to agricultural soils. From there, they can potentially be taken up by plants or be transported via runoff to surface waters. Soil and sediment act as significant sinks for many persistent organic pollutants. Research on various BFRs has shown their widespread presence in soil and sediment, with concentrations often correlating with proximity to industrial or urban areas. ifremer.fr

Some organophosphate flame retardants can volatilize from products and enter the atmosphere. They can then be transported over long distances before being deposited in remote locations. This long-range atmospheric transport is a key factor in the global distribution of some persistent organic pollutants.

Indoor environments are recognized as important areas of human exposure to flame retardants. These chemicals are released from a multitude of consumer products found in homes, offices, and vehicles. They accumulate in indoor dust, which can then be ingested or inhaled. Studies on a range of BFRs have consistently shown their presence in indoor dust, often at concentrations significantly higher than in outdoor environments. researchgate.net For example, a comparative study of homes in Canada, the Czech Republic, and the United States found that among alternative flame retardants, EHTBB (2-ethylhexyl-2,3,4,5-tetrabromobenzoate) and BEHTBP (bis(2-ethylhexyl) tetrabromophthalate) were detected at the highest concentrations in indoor dust. researchgate.net

Spatial and Temporal Trends in Environmental Concentrations

The environmental concentrations of legacy BFRs like polybrominated diphenyl ethers (PBDEs) have shown a decline in some regions following regulatory restrictions on their use. ifremer.fr Conversely, the production and use of novel BFRs and organophosphate flame retardants as replacements have been increasing, leading to their rising concentrations in various environmental matrices. acs.org

For example, studies have documented the ubiquitous occurrence of novel BFRs such as DBDPE and bis(2,4,6-tribromophenoxy) ethane (B1197151) (BTBPE) in air, water, dust, soil, and sediment. acs.org A comparative study of indoor contamination in three countries revealed that levels of flame retardants were generally highest in the United States, reflecting regional market demands. researchgate.net

Sediment cores can provide a historical record of contamination. Studies of sediment cores have shown increasing concentrations of many flame retardants from the latter half of the 20th century, corresponding with their increased production and use. ifremer.fr

Table 1: Selected Brominated Flame Retardants Detected in Various Environmental Matrices (Analogue Data)

| Compound | Matrix | Location | Concentration Range |

| Decabromodiphenylethane (DBDPE) | Sewage Sludge | Norway | Detected |

| Seepage Water | Norway | Detected | |

| Sediment | Norway | Detected | |

| 1,2-bis(2,4,6-tribromophenoxy) ethane (BTBPE) | Sewage Sludge | Norway | Detected |

| Seepage Water | Norway | Detected | |

| Sediment | Norway | up to 6.5 ng/g | |

| 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EHTBB) | Indoor Dust | Canada, Czech Republic, USA | High concentrations detected |

| bis(2-ethylhexyl) tetrabromophthalate (BEHTBP) | Indoor Dust | Canada, Czech Republic, USA | High concentrations detected |

Environmental Fate and Transformation Dynamics

Degradation Pathways and Kinetic Studies

The breakdown of Tris(2,3-dibromobutyl) phosphate (B84403) can occur through thermal, hydrolytic, photolytic, and biological mechanisms, each with distinct kinetics and resulting products.

Studies on the thermal decomposition of Tris(2,3-dibromobutyl) phosphate (T23DBBP) indicate its behavior is closely related to that of its analogue, Tris(2,3-dibromopropyl) phosphate (T23DBPP). Non-isothermal thermogravimetry has shown that the decomposition rate for T23DBBP is only marginally faster than that of T23DBPP. canada.ca The major decomposition of T23DBPP begins at approximately 308 °C. nih.gov When heated to decomposition, it is known to emit highly toxic fumes, including hydrogen bromide and phosphorus oxides. nih.gov

Kinetic analysis suggests that these tris dibromo alkyl phosphates function similarly as flame retardants. canada.ca They appear to have a detrimental effect on the condensed phase decomposition kinetics but act as effective gas-phase flame retardants through combustion inhibition. canada.ca The thermal oxidative degradation of T23DBPP results in hydrogen halides and halogenated C2 and C3 species. nih.gov

Interactive Table: Comparative Thermal Decomposition Rates

The following table, based on non-isothermal thermogravimetry studies, shows the relative decomposition rates of several tris dibromo alkyl phosphates compared to Tris(2,3-dibromopropyl) phosphate (T23DBPP).

| Compound | Relative Decomposition Rate Compared to T23DBPP |

| Tris(2,3-dibromo-3-methyl butyl) phosphate (T23DB3MBP) | Fastest |

| Tris(2,3-dibromo-2-methyl propyl) phosphate (T23DB2MPP) | Fast |

| Tris(3,4-dibromobutyl) phosphate (T34DBBP) | Marginally Faster |

| This compound (T23DBBP) | Marginally Faster canada.ca |

| Tris(2,3-dibromopropyl) phosphate (T23DBPP) | Baseline |

Specific data on the hydrolytic stability of this compound is limited. However, the behavior of analogous organophosphate and phosphite (B83602) compounds provides insight. Organophosphate esters can be susceptible to hydrolysis, a process that can be catalyzed by acids or bases. nih.govgoogle.com The hydrolysis of phosphites initially generates acidic P-OH and P-H=O protons. google.com If the process continues, stronger acids can form, which in turn accelerate the hydrolysis of the remaining phosphite. google.com

In neutral environments, the hydrolysis of some aliphatic phosphites has been shown to follow a third-order rate law. researchgate.net The hydrolysis pathway for related complex phosphites involves the initial cleavage of the peripheral P-O-R bonds, eventually leading to the formation of phosphorous acid, pentaerythritol, and alcohol compounds. researchgate.net It can be inferred that under certain environmental conditions, such as in alkaline surface waters, this compound would likely undergo hydrolysis, breaking the ester bonds to form dibromobutanol and phosphoric acid derivatives.

While direct photolysis studies on this compound are not widely available, research on other brominated flame retardants (BFRs) indicates a high potential for photodegradation. Many BFRs are known to be unstable when exposed to UV or natural sunlight. acs.orgnih.govmaterials-science.info For instance, the highly brominated BDE-209 can be degraded by sunlight. acs.org The kinetics of photolytic degradation for BFRs often follow a first-order model, with rates dependent on factors like the solvent medium and the wavelength of light. mdpi.comnih.gov

Degradation is typically most efficient under UV light in the 180-334 nm range. mdpi.com The process often involves the cleavage of carbon-bromine bonds, leading to the formation of less-brominated, and sometimes more mobile, degradation products. acs.orgnih.gov Therefore, it is reasonable to infer that this compound is susceptible to photolytic degradation in surface waters and on terrestrial surfaces exposed to sunlight, likely breaking down into various brominated and phosphorylated intermediates.

The biodegradation potential of this compound is expected to be limited, a characteristic observed for many halogenated organic compounds. Studies on the closely related Tris(2,3-dibromopropyl) phosphate have demonstrated some level of biodegradation by bacteria in laboratory-activated sludge systems. nih.gov Research on other organophosphate flame retardants (OPFRs) has shown that microbial consortia can degrade these compounds, often through the successive cleavage of the phosphate ester bond. nih.govresearchgate.net For example, enriched activated sludge has been shown to significantly increase the biotransformation rate of triisobutyl phosphate (TiBP) through hydrolysis, hydroxylation, and dehydrogenation pathways. nih.gov While microorganisms capable of degrading OPFRs exist, the process is generally slow, suggesting that this compound is not readily biodegradable in the environment.

Environmental Partitioning and Mobility

The movement and distribution of this compound in the environment are dictated by its physicochemical properties, which influence its tendency to associate with solids, water, or air.

Specific sorption coefficients for this compound are not well-documented. However, inferences can be drawn from related brominated flame retardants. Compounds like Tris-(2,3-dibromopropyl) isocyanurate (TBC), which have high octanol-water (Kow) and octanol-air (Koa) partition coefficients, tend to bioaccumulate and partition out of the water phase. nih.gov

Studies on the sorption of TBC and hexabromocyclododecanes (HBCDs) onto polypropylene (B1209903) microplastics found that the process was well-described by the Langmuir model, indicating chemical adsorption may be a primary mechanism. nih.gov The adsorption capacity was influenced by factors such as the particle size of the solid, temperature, and salinity. nih.gov Given its structure as a lipophilic, high molecular weight organobromine compound, this compound is expected to bind strongly to organic matter in soil and sediment. This strong sorption behavior would limit its mobility in aqueous systems but lead to its accumulation in solids, including soil, sediment, and potentially microplastics.

Volatilization from Environmental Compartments

The potential for a chemical to move from water or soil into the atmosphere is known as volatilization. For TDBPP, this process is considered a significant environmental fate pathway. nih.gov The Henry's Law constant, an indicator of the partitioning between air and water, is estimated for TDBPP to be 2.6 x 10⁻⁵ atm-m³/mol. nih.gov This value suggests that the compound is expected to volatilize from water surfaces. nih.gov

One assessment described TDBPP as being moderately volatile from water. industrialchemicals.gov.au Modeling studies have estimated the volatilization half-life of TDBPP from a model river to be 4 days and from a model lake to be 38 days. industrialchemicals.gov.au While specific data are unavailable, it is noted that evaporation of TDBPP at 20°C is negligible, but a harmful concentration of airborne particles can be reached quickly if the substance is dispersed. inchem.org

Polymer-Water Partitioning and Equilibrium Dynamics

The partitioning of organophosphate flame retardants between polymers and water is crucial for understanding their release from consumer products and for the application of passive sampling techniques in environmental monitoring. Silicone rubber (SR) is a common material used in passive samplers to estimate the freely dissolved concentrations of organic pollutants in water. researchgate.net

Research on TDBPP has been conducted to quantify its partitioning into such polymers. A study specifically measured the polymer-water partition coefficient (Kpw) for TDBPP and two types of silicone rubber, which allows for the quantitative estimation of its concentration in water via passive sampling. researchgate.net The reported octanol-water partition coefficient (log Kow) for TDBPP of around 3.7 to 4.3 suggests that it is amenable to absorption-based passive sampling. nih.govresearchgate.net For organophosphate flame retardants as a class, log Kpw values for AlteSil™ silicone rubber have been measured in the range of 2.89 to 5.9, depending on the specific compound. researchgate.net

Bioaccumulation and Biomagnification Potential

Bioaccumulation refers to the buildup of a chemical in an organism, while biomagnification is the increasing concentration of a chemical in organisms at successively higher levels in a food chain.

Based on the weight of evidence for the analogue TDBPP, the potential for significant bioaccumulation is considered low. industrialchemicals.gov.au Studies have shown that depuration appears to be initially rapid. industrialchemicals.gov.au An experimental study with fathead minnows ( Pimephales promelas) exposed to TDBPP determined a low bioconcentration factor (BCF) of 2.7. industrialchemicals.gov.au Another study estimated the BCF in carp (B13450389) to be between <0.7 to 1.5. industrialchemicals.gov.au These findings suggest that TDBPP is not expected to bioaccumulate to a significant extent in aquatic organisms. industrialchemicals.gov.au

This contrasts with the broader class of organophosphate flame retardants (OPFRs). Several studies have indicated that some OPFRs have the potential to biomagnify in aquatic food webs. acs.org For instance, trophic magnification factors (TMFs)—a measure of biomagnification—for various OPFRs have been observed in the range of 1.06 to 2.52 in a marine food web, indicating biomagnification potential. acs.org For some specific OPFRs like tris(2-chloroisopropyl) phosphate (TCIPP), TMF values as high as 2.0 have been reported in freshwater ecosystems, while for others like triphenyl phosphate (TPHP), TMFs greater than 1 have been found. nih.govnih.gov This highlights that while TDBPP itself shows low bioaccumulation potential, other compounds within the OPFR class can be subject to trophic magnification. industrialchemicals.gov.auacs.org

Table 2: Bioaccumulation and Biomagnification Data for TDBPP and Related OPFRs

| Compound | Metric | Value | Finding | Source |

|---|---|---|---|---|

| Tris(2,3-dibromopropyl) phosphate (TDBPP) | BCF | 2.7 | Low bioaccumulation potential | industrialchemicals.gov.au |

| Organophosphate Flame Retardants (general) | TMF | 1.06 - 2.52 | Biomagnification potential in marine food web | acs.org |

| Tris(2-chloroisopropyl) phosphate (TCIPP) | TMF | ~2.0 | Biomagnification potential in freshwater | nih.gov |

| Triphenyl phosphate (TPHP) | TMF | > 1 | Significant biomagnification found | nih.gov |

Analytical Methodologies for Environmental Monitoring and Research

Sample Collection and Preparation Protocols

The initial and one of the most critical stages in the analysis of TDBPP is the collection and preparation of samples. The specific protocol varies depending on the matrix being analyzed, such as water, soil, sediment, air, or textiles. mdpi.com

For abiotic samples like water, soil, and sediment, common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and accelerated solvent extraction (ASE). mdpi.com A method for analyzing TDBPP in water involves using an activated C18 SPE column to enrich the compound from the water sample. The column is then eluted with acetonitrile, and the eluate is concentrated before instrumental analysis. google.com

In the context of aqueous environments, passive sampling has emerged as a valuable technique for estimating the freely dissolved concentrations of TDBPP. unit.nonih.gov This method often utilizes materials like silicone rubber (SR) sheets or low-density polyethylene (B3416737) (PE) and polyoxymethylene (POM) sheets. unit.nonih.govnih.gov These samplers are deployed in a body of water for a specific period, during which TDBPP partitions from the water into the sampler material. unit.nonih.gov After retrieval, the samplers are extracted with solvents like acetone (B3395972) and dichloromethane (B109758) to isolate the absorbed TDBPP for analysis. nih.gov This approach is particularly useful for detecting very low, time-weighted average concentrations in water bodies, such as those found in Arctic rivers. unit.nonih.gov

For solid samples like textiles, extraction is a key step. Methods have been developed that use reflux extraction with methanol (B129727) containing hydrochloric acid. nih.gov Another approach involves extraction with ethyl acetate (B1210297) as a safer alternative to benzene. nih.govresearchgate.net Sonication-assisted solvent extraction using toluene (B28343) is another method employed for consumer products like foam and textiles. ca.gov Following extraction, a clean-up step is often necessary to remove interfering substances from the sample matrix. This can be achieved using techniques like purification with a Florisil cartridge column. nih.govub.edu

To ensure accuracy and account for any loss of the analyte during sample preparation and analysis, isotopically labeled surrogate standards, such as TDBPP-d15, are often added to the sample at the beginning of the process. nih.govresearchgate.net

Instrumental Analysis Methods

The primary instrumental technique for the identification and quantification of TDBPP is mass spectrometry coupled with a chromatographic separation method. mdpi.comwho.int

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful tool for TDBPP analysis. mdpi.comnih.govnih.gov The gas chromatograph separates TDBPP from other compounds in the sample extract based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, which provides mass information for identification and quantification. mdpi.com For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) can be employed. hpst.czchemrxiv.org However, a significant challenge with GC-based methods is the thermal decomposition of TDBPP at high temperatures in the GC injector and column. nih.gov This can lead to inaccurate quantification. Strategies to mitigate this include using a shorter GC column and a quartz liner in the injection port. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is an increasingly popular alternative, as it avoids the high temperatures that cause thermal degradation. mdpi.comresearchgate.net This technique separates compounds in the liquid phase before they enter the mass spectrometer. Ultra-high-pressure liquid chromatography (UHPLC) can offer faster separation times compared to standard HPLC. google.comnih.gov LC-MS/MS methods have been successfully developed for the simultaneous analysis of TDBPP and other flame retardants in various matrices. researchgate.net

The choice of ionization source is also critical. Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is typically used for LC-MS, often in negative ion mode for brominated compounds. nih.govciemat.es

Method Validation Parameters

To ensure that analytical methods for TDBPP are reliable and produce accurate results, they must be rigorously validated. Key validation parameters include accuracy, precision (repeatability and reproducibility), and detection limits. nih.gov

A study validating a revised official method for TDBPP in textile products reported the following target parameters:

Accuracy: 70–120%

Repeatability: <10%

Reproducibility: <15% nih.gov

The accuracy is often determined through recovery experiments, where a known amount of TDBPP is added (spiked) into a sample matrix and then analyzed. The percentage of the spiked amount that is measured is the recovery. For instance, a method for analyzing TDBPP in various curtain materials reported recoveries ranging from 66% to 108%. nih.govresearchgate.net Another study on textile products showed recovery rates of 83.7% to 120.8%. researchgate.net

Precision is a measure of how close repeated measurements are to each other. It is usually expressed as the relative standard deviation (RSD). The study on curtain materials found RSDs between 1.2% and 10.2%. nih.govresearchgate.net

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the absence of that analyte. The limit of quantification (LOQ) is the lowest concentration at which the analyte can be accurately quantified. These are crucial for trace-level analysis. Different methods have achieved varying detection limits depending on the matrix and instrumentation.

The following table provides a summary of method validation parameters for TDBPP in textile samples from various studies.

| Study Reference | Matrix | Analytical Method | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) |

|---|---|---|---|---|---|

| Kawakami et al. (2024) nih.gov | Textiles | GC-MS | 70-120% (Target) | <10% (Repeatability Target) | 8 µg/g |

| Kawakami et al. (2022) nih.govresearchgate.net | Curtain Material | GC-MS | 66-108% | 1.2-10.2% | 0.3 µg/g |

| Park et al. (2021) researchgate.net | Textiles | LC-MS/MS | 83.7-120.8% | Not Reported | 0.87 µg/g |

Advanced Analytical Approaches for Trace Level Detection

The need to detect ever-lower concentrations of TDBPP in environmental samples has driven the development of more advanced analytical approaches. These methods focus on improving sensitivity and selectivity.

High-Resolution Mass Spectrometry (HRMS) , such as time-of-flight (TOF) or Orbitrap MS, coupled with gas or liquid chromatography, offers significant advantages over standard quadrupole mass spectrometers. HRMS provides highly accurate mass measurements, which allows for more confident identification of the target compound and can help to differentiate it from matrix interferences. mdpi.com

Tandem Mass Spectrometry (MS/MS) , particularly with triple quadrupole (QqQ) or quadrupole linear ion trap (QqLIT) instruments, is a powerful technique for trace-level quantification. nih.govciemat.es By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), these methods can achieve very low detection limits and high selectivity, even in complex samples. nih.govciemat.es An enhanced product ion (EPI) experiment using an ion trap can further improve sensitivity, with reported detection limits in the femtogram (10⁻¹⁵ g) range for some brominated flame retardants. ciemat.es

The use of a trap column in UHPLC-MS/MS systems is another advanced approach that helps to distinguish interferences originating from the instrument and mobile phases from the actual sample contamination, thereby improving the accuracy of quantification at trace levels. nih.gov

Furthermore, innovative immunoassays have been developed for screening purposes. These include methods like enzyme-linked immunosorbent assay (ELISA) and real-time immuno-PCR, which can offer extremely low detection limits, down to the picogram per liter (pg/L) level. d-nb.info

Biochemical Pathways and Molecular Interactions

Metabolic Transformation Pathways

The metabolism of polyhalogenated organophosphates like Tris(2,3-dibromobutyl) phosphate (B84403) is a critical determinant of their biological activity. While specific data for the butyl analogue is limited, extensive research on Tris-BP provides a strong model for its likely metabolic fate, involving several key transformation pathways.

Oxidative Debromination: A primary metabolic route for brominated compounds is oxidative debromination. In studies with the analogue Tris-BP, metabolism by rat liver microsomes, a process dependent on NADPH and oxygen, leads to the liberation of bromide ions. nih.gov This reaction is catalyzed by the cytochrome P-450 enzyme system. nih.gov The rates of bromide ion formation are significantly increased in microsomes from rats pre-treated with phenobarbital, a known inducer of cytochrome P-450. nih.gov This process is consistent with the oxidation at the terminal carbon atom of the alkyl chain. nih.gov

Phosphoester Bond Cleavage: The cleavage of the phosphoester bond is another significant metabolic event. nih.govufl.edu This hydrolysis can lead to the formation of diester and monoester metabolites. nih.govwikipedia.org For instance, the metabolism of Tris-BP yields bis(2,3-dibromopropyl) phosphate (Bis-BP). nih.govnih.gov Studies using oxygen-18 labeled Tris-BP and water have shown that the formation of Bis-BP incorporates an oxygen atom from water, indicating a hydrolytic cleavage mechanism. nih.gov The cleavage of phosphodiester bonds is a fundamental biochemical reaction, and its enzymatic catalysis is crucial in various cellular processes. wikipedia.orgnih.gov

Formation of Specific Metabolites: The metabolic transformation of these compounds can generate reactive metabolites. A key metabolite identified from the in vitro metabolism of Tris-BP is 2-bromoacrolein (B81055). nih.govnih.gov The formation of 2-bromoacrolein is proposed to result from oxidation at the terminal carbon (C-3) of the propyl group of Tris-BP. nih.govnih.gov Another potential reactive intermediate is an alpha-bromoketone metabolite, formed through oxidation at the C-2 position of the propyl group. nih.gov

Biomolecular Adduction and Covalent Binding Mechanisms

The reactive metabolites generated from the metabolic transformation of polyhalogenated organophosphates can covalently bind to biological macromolecules, a process known as biomolecular adduction.

Binding to Proteins and DNA: Studies with radiolabeled Tris-BP have demonstrated covalent binding of its metabolites to proteins and DNA. nih.govnih.gov The binding to microsomal protein is significantly higher (15-20 times greater) than the binding to DNA. nih.gov Some of the metabolites that bind to proteins retain the phosphate group. nih.gov The formation of covalent linkages between proteins and DNA, such as phosphotyrosine linkages, is a known mechanism in certain biological processes. researchgate.net

Research suggests that different metabolic pathways lead to the adduction of different macromolecules. Oxidation at the terminal C-3 carbon of Tris-BP, leading to the formation of 2-bromoacrolein, is considered the primary pathway for DNA binding. nih.gov In contrast, oxidation at the C-2 position of the propyl group is implicated as the major pathway leading to protein binding. nih.gov This pathway can form a reactive alpha-bromoketone metabolite that can directly alkylate proteins or be hydrolyzed to Bis-BP and an alpha-bromo-alpha'-hydroxyketone, which can also bind to proteins. nih.gov

Pharmacokinetics and Tissue Distribution of Parent Compound and Metabolites

The absorption, distribution, metabolism, and excretion (ADME) of polyhalogenated organophosphates and their metabolites determine their systemic exposure and potential for target organ toxicity.

Rapid Distribution and Excretion: Following absorption, which can occur through the gastrointestinal tract and skin, Tris(2,3-dibromopropyl) phosphate (TBPP), a close structural analogue, and its metabolites are rapidly distributed throughout the body. industrialchemicals.gov.au The parent compound is quickly metabolized, and the majority of the administered dose is excreted, primarily in the urine, with very little of the parent compound being excreted unchanged. industrialchemicals.gov.au There is also evidence of enterohepatic circulation of the metabolites. industrialchemicals.gov.au

Tissue-Specific Distribution: The distribution of the parent compound and its metabolites is not uniform across all tissues. In studies with the chlorinated analogue, Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), the parent compound tends to accumulate in muscle tissue. researchgate.net In contrast, its primary metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCIPP), shows higher concentrations in the kidney and liver. researchgate.net This tissue-specific accumulation is significant, as in vivo studies with Tris-BP have shown that the covalent binding of its metabolites is substantially greater in the kidney compared to the liver or testes. nih.gov This differential binding correlates with the observed target organ toxicity. nih.gov

| Compound | Tissue with Higher Parent Compound Accumulation | Tissue with Higher Metabolite Accumulation | Primary Route of Excretion |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | Muscle researchgate.net | Kidney, Liver researchgate.net | Urine industrialchemicals.gov.au |

| Tris(2,3-dibromopropyl) phosphate (Tris-BP) | Not specified | Kidney (for covalent binding) nih.gov | Urine industrialchemicals.gov.au |

Comparative Biochemical Studies with Structural Analogues within the Polyhalogenated Organophosphate Class

Comparative studies of structural analogues within the polyhalogenated organophosphate (PHOP) class are crucial for understanding structure-activity relationships and for assessing the potential hazards of related compounds. cpsc.govnih.govcpsc.gov The U.S. Consumer Product Safety Commission (CPSC) has undertaken a class-based qualitative hazard assessment of PHOP flame retardants. cpsc.gov

Developmental toxicity studies in zebrafish have shown that Tris(2,3-dibromopropyl) phosphate (TDBPP) and Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) exhibit overt toxicity at lower concentrations compared to Tris(2-chloroethyl) phosphate (TCEP) and Tris(1-chloro-2-propyl) phosphate (TCPP). nih.gov This suggests that the type and position of the halogen atoms on the alkyl chains influence the biochemical and toxicological properties of these compounds.

Ecological Impact Assessment Methodologies and Theoretical Frameworks

Hazard Assessment Frameworks for Flame Retardants (e.g., class-based approaches for Polyhalogenated Organophosphate (PHOP) Flame Retardants)

The assessment of chemical hazards is increasingly moving from a substance-by-substance evaluation to a class-based approach, which is considered a more practical and efficient method for regulation. habitablefuture.org This is particularly relevant for large groups of structurally similar chemicals like organohalogen flame retardants (OFRs). A key framework was proposed by the National Academies of Sciences, Engineering, and Medicine (NASEM), which concluded that OFRs are too diverse to be treated as a single class. nih.gov Instead, NASEM recommended organizing them into 14 distinct subclasses based on chemical structure and predicted biological activity. habitablefuture.orgnih.gov

One of these subclasses is the polyhalogenated organophosphates (PHOPs). nih.gov The class-based hazard assessment for PHOPs involves building several profiles to determine similarities and potential risks among the members of the class. cpsc.gov This methodology uses a "read-across" approach, where data from well-studied chemicals are used to infer the properties and potential toxicity of less-studied, structurally similar chemicals. cpsc.gov

The process involves several steps:

Identification and Grouping: Chemicals are grouped into subclasses like PHOPs based on their core chemical structure and functional groups. habitablefuture.orgcpsc.gov

Profile Development: For each subclass, multiple profiles are created. These include physicochemical properties, mechanistic effects (how the chemical interacts with biological systems), toxicokinetics (how the chemical is absorbed, distributed, metabolized, and excreted), and adverse effects observed in toxicological studies. cpsc.govcpsc.gov

Data Integration: By integrating these profiles, assessors can identify common health effects for the subclass. For PHOPs, identified health concerns include hepatic toxicity, renal toxicity, developmental neurotoxicity, reproductive toxicity (often linked to thyroid changes), and potential carcinogenicity. cpsc.gov

This framework allows regulators to make more timely and protective decisions for an entire class of chemicals, even when comprehensive data is not available for every single compound. habitablefuture.org The U.S. Consumer Product Safety Commission (CPSC) has adopted this approach to evaluate OFRs, including the PHOP subclass, to determine if a risk assessment can be completed based on existing data and modeling. cpsc.gov

Application of Analogues in Ecological Risk Evaluation (e.g., using tris(1,3-dichloropropyl-2) phosphate (B84403) data to fill environmental data gaps)

A significant challenge in chemical risk assessment is the lack of empirical data for every substance in use. nau.eduresearchgate.net The use of chemical analogues—structurally similar compounds for which more extensive data exists—is a well-established method to fill these data gaps. nau.edu This approach, often called "read-across," assumes that chemicals with similar structures will have similar physicochemical properties, environmental fates, and toxicological effects. cpsc.gov

A prime example of this methodology within the organophosphate flame retardant class is the use of data from tris(1,3-dichloro-2-propyl) phosphate (TDCPP) to evaluate related compounds. nih.govnih.gov TDCPP is a high-production-volume chemical that has been the subject of numerous toxicological studies, making it a robust analogue for other halogenated organophosphates. researchgate.netca.gov

The ecological risk assessment for TDCPP has identified it as a contaminant of emerging concern due to its widespread detection in the environment and observed toxicity to organisms. nih.govresearchgate.net Studies have shown that while the risk from acute toxicity might be low based on environmental concentrations, the risk related to chronic effects like impaired growth and development cannot be disregarded. nih.gov For instance, the hazardous concentration for 5% of freshwater organisms (HC5) derived from growth and development toxicity data for TDCPP was found to be 33.33 ng/L, a level that suggests a potential ecological risk. nih.govresearchgate.net

By using the extensive dataset for TDCPP, which includes information on carcinogenicity, reproductive effects, and neurotoxicity, regulators and scientists can make more informed predictions about the potential risks of other data-poor organophosphate flame retardants. nih.govresearchgate.net This prevents the "regrettable substitution" where a banned chemical is replaced by a similar, equally or more harmful one, and it allows for a more proactive approach to environmental protection. researchgate.net

Assessment of Environmental Effects on Aquatic and Terrestrial Biota (Focus on general outcomes for the class, such as toxicity to aquatic life with long-lasting effects)

Organophosphate flame retardants (OPFRs) are now ubiquitous in the environment, found in wastewater, surface water, sediment, and soil. researchgate.netnih.gov Their presence poses a threat to both aquatic and terrestrial ecosystems. The environmental impact of this class of compounds stems from two main properties: the organophosphate structure and the attached halogen atoms.

The phosphate component itself can have significant ecological effects. While not typically toxic in the traditional sense at environmentally relevant concentrations, excessive phosphate input into aquatic systems acts as a nutrient. nih.govknowyourh2o.com This leads to eutrophication, a process characterized by excessive growth of algae and aquatic plants. knowyourh2o.comresearchgate.net This algal bloom depletes dissolved oxygen in the water as the organic matter decays, creating hypoxic or anoxic conditions that can lead to widespread death of fish and other aquatic organisms. knowyourh2o.com

The organophosphate structure, particularly when halogenated, contributes more direct toxicity. Studies on the class of OPFRs have demonstrated adverse effects on a range of aquatic organisms. nih.govresearchgate.net

Toxicity to Aquatic Life: Acute toxicity tests on organisms like fish, daphnia (water fleas), and algae show that some OPFRs can be toxic, although the lethal concentrations may be higher than what is typically found in surface waters. nih.govnih.gov However, chronic exposure to lower concentrations is a major concern, as it can lead to developmental and reproductive issues. researchgate.net

Persistence and Bioaccumulation: A key toxicological concern is that many of these compounds are persistent in the environment and can bioaccumulate in the tissues of organisms. researchgate.net This means that even low concentrations in the water can build up over time in the food chain, posing a threat to higher-level predators. researchgate.netnih.gov

Gene Expression and Molecular Level Responses in Non-Human Organisms (Referencing studies on related compounds affecting thyroid hormone pathways)

There is a growing body of evidence indicating that organophosphate flame retardants (OPFRs) can act as endocrine-disrupting chemicals (EDCs), exerting effects at the molecular level in non-human organisms. gazi.edu.tr A primary mechanism of concern is their interference with thyroid hormone pathways, which is often attributed to the structural similarity between some flame retardants and thyroid hormones (T3 and T4). gazi.edu.trnih.govnih.gov

Studies on related OPFRs and other flame retardants have revealed specific molecular-level responses:

Alteration of Gene Expression: Exposure to OPFRs has been shown to alter the expression of genes involved in critical physiological processes. In studies using adult mice, an OPFR mixture containing tris(1,3-dichloro-2-propyl)phosphate (TDCPP) was found to alter the expression of genes in the liver and hypothalamus, including those related to nuclear receptors like PXR and CAR. nih.govrutgers.edu In the HepG2 human liver cell line, exposure to OPFRs, including TDCPP, affected gene expression related to lipid metabolism and autophagy. nih.gov

Interference with Thyroid Hormone Homeostasis: Numerous studies have demonstrated that flame retardants can disrupt the delicate balance of the thyroid system. nih.govberkeley.edu Exposure to polybrominated diphenyl ethers (PBDEs), a related class of flame retardants, leads to decreases in circulating T4 levels in animals. nih.gov In zebrafish, exposure to TDCPP was shown to cause developmental toxicity, and other OPFRs have been linked to neurotoxicity, effects often mediated by the thyroid system. nih.gov

Interaction with Nuclear Receptors: OPFRs can interact directly with various nuclear receptors that regulate gene expression. For example, triphenyl phosphate (TPP) has been shown to activate human estrogen receptor alpha (ERα). nih.gov Research indicates that some of the physiological effects of OPFRs, such as changes in energy homeostasis and hormone levels in mice, are mediated at least in part through interactions with ERα. nih.govrutgers.edu Studies on transgenic mice have also shown that OPFRs can excite specific neural circuits in the brain, such as the arcuate melanocortin circuitry, and increase neuronal sensitivity to hormones like ghrelin, which is involved in appetite regulation. oup.com

These molecular-level responses highlight the potential for OPFRs to cause subtle but significant physiological disruptions in wildlife, affecting development, metabolism, and reproduction. thyroid.orgfrontiersin.org

Regulatory Science and Policy Development

Scientific Underpinnings of National and International Chemical Bans and Restrictions

The regulation of Tris(2,3-dibromobutyl) phosphate (B84403) (TDBPP), a flame retardant once widely used in consumer products, has been driven by significant scientific evidence pointing to its potential carcinogenicity and other adverse health effects. pic.intwikipedia.org This has led to bans and severe restrictions on its use in numerous countries and regions. pic.intindustrialchemicals.gov.au

The primary concern that spurred regulatory action was the classification of TDBPP as a probable human carcinogen. wikipedia.orgnj.gov The International Agency for Research on Cancer (IARC) has classified it as a Group 2A carcinogen, indicating it is probably carcinogenic to humans based on sufficient evidence of carcinogenicity in experimental animals. wikipedia.orghealthvermont.gov Studies in animals, specifically rats and mice, demonstrated that exposure to TDBPP, both orally and through skin contact, led to the development of benign and malignant tumors in various organs, including the kidneys, liver, stomach, and lungs. industrialchemicals.gov.aunih.gov These findings were considered relevant to human health, as there was no mechanistic data to suggest otherwise. industrialchemicals.gov.au

A significant route of human exposure, particularly for children, was identified as dermal absorption from textiles treated with the flame retardant, such as children's sleepwear. pic.intnih.gov Research by scientists like Bruce Ames and Arlene Blum was instrumental in highlighting the mutagenic properties of TDBPP, further solidifying the basis for its regulation. wikipedia.org The U.S. Consumer Product Safety Commission (CPSC) took decisive action in 1977, banning the sale of children's garments containing TDBPP. wikipedia.orgnih.govwho.int This ban was a direct result of the mounting scientific evidence of its health risks. wikipedia.org

Following the U.S. ban, other countries and the European Economic Community (EEC) implemented similar restrictions, primarily targeting its use in textiles that come into contact with the skin. pic.intindustrialchemicals.gov.au The main objective of these control actions was to prevent human exposure, especially via the skin. pic.int The Rotterdam Convention, an international treaty concerning the trade of hazardous chemicals, lists TDBPP in Annex III. This inclusion signifies that its use has been banned or severely restricted for health or environmental reasons by multiple signatory countries. industrialchemicals.gov.au

While the primary focus of the bans was on textile applications, the environmental persistence of TDBPP also raised concerns. pic.int Though data on its environmental effects were initially limited, it was suggested that the substance is relatively persistent and not likely to be broken down easily by natural processes like hydrolysis, oxidation, or photodegradation. pic.int

Table 1: International Regulatory Actions on Tris(2,3-dibromobutyl) phosphate

| Country/Region | Year | Regulatory Action | Primary Rationale |

| USA | 1977 | Banned in children's garments by the CPSC. wikipedia.orgnih.gov | Carcinogenicity and mutagenicity. wikipedia.org |

| EEC | 1988 | Use in textile articles intended for skin contact prohibited. pic.int | Prevention of human skin exposure due to carcinogenicity concerns. pic.int |

| Japan | - | Banned in certain household textile products. industrialchemicals.gov.aunih.gov | Health concerns. industrialchemicals.gov.au |

| Sweden | 1988 | Severely restricted; requires permission from the Labour Inspectorate for use. pic.int | Health and safety concerns. pic.int |

| Australia | - | Use in clothing and textiles was previously prohibited and later repealed, but re-introduction of regulations is recommended if imports of treated products are found. industrialchemicals.gov.au | Genotoxic carcinogen. industrialchemicals.gov.au |

| International | - | Listed in Annex III of the Rotterdam Convention. industrialchemicals.gov.au | Banned or severely restricted by multiple countries due to health or environmental reasons. industrialchemicals.gov.au |

Research Gaps and Future Directions in Tris 2,3 Dibromobutyl Phosphate Studies

Definitive Environmental Fate and Occurrence Data for Tris(2,3-dibromobutyl) phosphate (B84403)

A significant research gap exists in the definitive understanding of the environmental fate and occurrence of Tris(2,3-dibromobutyl) phosphate. Although its predecessor, TDBPP, has been detected in the environment, data on the butyl derivative is sparse. nih.gov While one study reported detecting Tris(2,3-dibromopropyl) phosphate at levels of 100 to 200 pg/L in two Arctic rivers, comprehensive monitoring data for the butyl variant across different environmental compartments (water, soil, sediment, and air) is largely unavailable. researchgate.netnih.govdocumentsdelivered.com This lack of data hinders the ability to assess its environmental persistence, potential for long-range transport, and accumulation in ecosystems.

Future research should prioritize systematic monitoring programs to establish baseline occurrence levels in various environmental matrices. This would involve developing and applying sensitive analytical methods capable of detecting trace concentrations of the compound. Such studies are crucial for identifying potential hotspots of contamination and understanding the primary pathways of its release into the environment.

Comprehensive Mechanistic Understanding of Environmental Transformations Specific to the Butyl Variant

The environmental transformation pathways of this compound are not well understood. While it is known that TDBPP can be metabolized, specific degradation products and the mechanisms of transformation (e.g., biotic and abiotic degradation) for the butyl analog remain to be elucidated. industrialchemicals.gov.au The compound is not readily biodegradable, and when heated to decomposition, it emits toxic fumes of bromides and phosphorus oxides. industrialchemicals.gov.aunih.gov

Development of Novel Analytical Approaches for Trace Level Detection and Speciation

The development of advanced analytical methods is critical for accurately detecting and quantifying this compound at environmentally relevant concentrations. Current methods, often adapted from those used for other organophosphate flame retardants, may face challenges such as thermal decomposition during analysis. nih.gov For instance, studies on TDBPP have shown thermal decomposition during gas chromatography/mass spectrometry (GC/MS) measurements. nih.gov

Future analytical development should focus on techniques that minimize degradation and improve sensitivity. High-performance liquid chromatography coupled with triple quadrupole mass spectrometry (HPLC-MS/MS) has shown promise for the determination of TDBPP in water and could be adapted for the butyl variant. google.com The development of certified reference standards is also crucial to ensure the accuracy and comparability of analytical results across different laboratories. well-labs.com

Table 1: Analytical Methods for Related Compounds

| Analytical Technique | Compound | Matrix | Key Findings |

| GC-MS | Tris(2,3-dibromopropyl)phosphate (TDBPP) & Bis(2,3-dibromopropyl)phosphate (BDBPP) | Textiles | A revised method was developed to avoid harmful reagents and was found to be effective for quantification. nih.gov |

| High-Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry | Tris(2,3-dibromopropyl) phosphate | Water | This method offers high selectivity and sensitivity for detecting TDBPP in water samples. google.com |

| GC/FPD and GC/MS | Tris(2,3-dibromopropyl)phosphate (TDBPP) | General | TDBPP can thermally decompose during GC/MS analysis, highlighting the need for careful method development. nih.gov |

This table is based on data for the closely related compound Tris(2,3-dibromopropyl) phosphate and suggests potential analytical approaches for the butyl variant.

Integrated Assessment Strategies for Polyhalogenated Organophosphate Flame Retardants (PHOPs)

Given the large number of polyhalogenated organophosphate flame retardants (PHOPs) and their similar chemical structures, a class-based approach to hazard assessment is necessary. nih.govturi.orgcpsc.gov The U.S. Consumer Product Safety Commission (CPSC) is developing a framework for conducting qualitative class-based hazard assessments of organohalogen flame retardants, including PHOPs. cpsc.govcpsc.gov This approach involves building profiles based on metabolites, physicochemical properties, and mechanistic and adverse effects to group chemicals for assessment. cpsc.gov

Future research on this compound should be integrated into these broader assessment strategies. This will involve generating data on its toxicological endpoints and comparing them with those of other PHOPs to identify common hazards and mechanisms of action. Such an integrated approach will provide a more efficient and comprehensive understanding of the risks posed by this class of chemicals. nih.govnih.gov

Emerging Contaminant Research Paradigms and Predictive Modeling

The study of this compound can benefit from emerging research paradigms for contaminants of emerging concern. This includes the use of non-targeted screening methods using high-resolution mass spectrometry to identify previously unrecognized pollutants in the environment. researchgate.netresearchgate.net For example, a similar approach led to the identification of tris(2,4-di-tert-butylphenyl) phosphate as an abundant pollutant in urban particulate matter. researchgate.net

Furthermore, predictive modeling can be a valuable tool to estimate the environmental fate and transport of this compound in the absence of extensive experimental data. By using its physicochemical properties, models can help to predict its partitioning between different environmental compartments and its potential for bioaccumulation. researchgate.net Integrating these novel research approaches will be essential for proactively identifying and managing the potential risks associated with this and other emerging flame retardants. researchgate.net

Q & A

Basic: What analytical methods are recommended for detecting TDBPP in environmental and biological matrices?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for TDBPP quantification due to its high sensitivity and specificity. Key steps include:

- Sample preparation : Solid-phase extraction (SPE) using C18 or HLB cartridges to isolate TDBPP from complex matrices like water, sediment, or tissue homogenates .

- Chromatography : Employ a reverse-phase column (e.g., C18, 2.1 × 100 mm, 1.7 µm) with a gradient mobile phase (methanol/water or acetonitrile/water) to resolve TDBPP from co-eluting compounds .

- Detection : Use multiple reaction monitoring (MRM) transitions specific to TDBPP (e.g., m/z 697 → 79 for bromine ion fragments) to minimize matrix interference .

Basic: What are the primary mechanisms of TDBPP-induced neurotoxicity?

Answer:

TDBPP disrupts neuronal function via:

- Oxidative stress : Elevated reactive oxygen species (ROS) production, measured via H2DCFDA fluorescence, depletes glutathione (GSH) and increases lipid peroxidation markers like malondialdehyde (MDA) .

- Apoptosis : Caspase-3 activation (measured via Ac-DEVD-pNA cleavage) and mitochondrial pathway engagement (Bax/Bcl-2 imbalance) are observed in SH-SY5Y neuroblastoma cells and rodent models .

- Inflammation : Upregulation of IL-1β, IL-1βR1, and caspase-1 in astrocytes suggests inflammasome activation, linking neurotoxicity to chronic inflammation .

Advanced: How do experimental designs account for discrepancies in TDBPP toxicity thresholds across cell types?

Answer:

Contradictions arise due to:

- Cell differentiation state : Undifferentiated SH-SY5Y cells show toxicity at 1 nM–100 µM, while differentiated neurons require higher doses (5–50 µM) due to antioxidant enzyme upregulation .

- Tissue specificity : HepG2 liver cells exhibit resistance via SOD/GSH pathways, unlike neurons .

Methodological adjustments :

Advanced: What molecular pathways link TDBPP exposure to carcinogenicity?

Answer:

TDBPP is classified as a Group 2A carcinogen (IARC) due to:

- Genotoxicity : Metabolites like 2-bromoacrolein form DNA adducts, detected via comet assays or γ-H2AX staining .

- Chronic inflammation : Persistent IL-1β and TNF-α elevation in astrocytes promotes tumorigenic microenvironments .

- Organ-specific effects : Rodent studies show kidney, liver, and forestomach tumors via metabolic activation (CYP450 enzymes) and p53 pathway dysregulation .

Advanced: How can researchers assess TDBPP bioaccumulation and ecological risks?

Answer:

- Bioaccumulation studies : Use stable isotope-labeled TDBPP in zebrafish models to measure tissue-specific uptake (e.g., liver, brain) via LC-MS/MS .

- Ecological risk assessment : Apply species sensitivity distribution (SSD) models to toxicity data (e.g., EC50 for algae, Daphnia, fish) and compare environmental concentrations (e.g., PM2.5, water) .

- Field sampling : Prioritize industrialized regions (e.g., Bohai Sea sediments, urban air) where TDBPP levels exceed 800 ng/m³ .

Basic: What safety protocols are critical for handling TDBPP in laboratory settings?

Answer:

- Containment : Use fume hoods and regulated marked areas for TDBPP handling; avoid skin contact (absorbs via dermal routes) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Store in sealed containers at 4°C to prevent degradation .

- Waste disposal : Deactivate TDBPP with alkaline hydrolysis (1M NaOH, 60°C, 24h) before disposal as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.